N-Desmethyl sorafenib

Descripción general

Descripción

N-Desmethyl sorafenib is a metabolite of sorafenib, a multikinase inhibitor used primarily in the treatment of hepatocellular carcinoma and renal cell carcinoma. Sorafenib itself is known for its ability to inhibit tumor growth and angiogenesis by targeting multiple kinases involved in cell proliferation and angiogenesis. This compound retains some of the pharmacological activities of its parent compound and is an important subject of study in pharmacokinetics and drug metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl sorafenib typically involves the demethylation of sorafenib. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent degradation of the product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the demethylation process while minimizing the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions: N-Desmethyl sorafenib undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more polar metabolites.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction could produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-Desmethyl sorafenib retains significant pharmacological activity similar to its parent compound, sorafenib. It acts primarily as an inhibitor of multiple kinases involved in tumor growth and angiogenesis, including:

- Raf kinases

- VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3)

- PDGF receptor

- c-Kit and RET

These mechanisms contribute to its effectiveness in treating various malignancies, particularly hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) .

Clinical Applications

This compound has been studied for its efficacy in combination therapies and as a standalone treatment. Notable findings include:

- Hepatocellular Carcinoma: In clinical trials, sorafenib has shown improved survival rates in patients with advanced HCC. This compound's role as a metabolite contributes to the overall therapeutic effect observed with sorafenib .

- Renal Cell Carcinoma: Similar benefits have been noted in RCC, where the drug inhibits tumor proliferation and promotes apoptosis .

Case Studies

A review of recent studies highlights the following case outcomes:

- A Phase III trial involving 602 patients with HCC demonstrated that those treated with sorafenib had a median survival of approximately 10.7 months compared to 7.9 months for placebo groups .

- In a cohort study assessing renal cancer patients, the combination of this compound with other agents resulted in enhanced tumor response rates and prolonged progression-free survival .

Drug Delivery Systems

Recent advancements have focused on enhancing the delivery of this compound through innovative nanotechnology approaches:

Nanocarrier Systems

Various nanocarrier systems have been developed to improve the bioavailability and therapeutic efficacy of this compound:

| Nanocarrier Type | Description | Efficacy |

|---|---|---|

| Biomacromolecule Carriers | Utilizes natural polymers to encapsulate drugs for targeted delivery | Enhanced targeting and reduced toxicity |

| Synthetic Polymer Carriers | Employs synthetic materials to improve stability and release profiles | Improved pharmacokinetics |

| Inorganic Nanocarriers | Incorporates metals or inorganic compounds for imaging-guided therapy | Multifunctional applications |

These systems have demonstrated improved therapeutic outcomes in preclinical models by facilitating targeted delivery to tumor sites while minimizing systemic exposure .

Challenges and Future Perspectives

Despite the promising applications of this compound, several challenges remain:

- Resistance Mechanisms: Understanding how tumors develop resistance to sorafenib remains critical for optimizing treatment regimens involving this compound.

- Regulatory Approval: Continued research is necessary to establish the safety and efficacy profiles required for regulatory approval of this compound as a standalone or combination therapy.

Mecanismo De Acción

N-Desmethyl sorafenib exerts its effects by inhibiting multiple kinases involved in cell proliferation and angiogenesis. The primary molecular targets include:

Raf Kinase: Inhibition of Raf kinase disrupts the MAPK/ERK signaling pathway, leading to reduced cell proliferation.

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR reduces angiogenesis, limiting tumor growth.

Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFR further contributes to the anti-angiogenic effects.

Comparación Con Compuestos Similares

N-Desmethyl sorafenib is compared with other similar compounds such as:

Regorafenib: Another multikinase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Cabozantinib: Targets similar kinases but has a broader spectrum of activity.

Selumetinib: A specific inhibitor of mitogen-activated protein kinase 1/2 with distinct pharmacological effects.

Uniqueness: this compound is unique due to its specific metabolic origin from sorafenib and its retained pharmacological activity, making it a valuable compound for studying the metabolism and therapeutic effects of sorafenib.

Actividad Biológica

N-Desmethyl sorafenib is a significant metabolite of sorafenib, a multi-targeted tyrosine kinase inhibitor primarily used in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and managing potential resistance mechanisms associated with sorafenib therapy.

Metabolism and Pharmacokinetics

This compound is formed through the metabolic process mediated by cytochrome P450 enzymes, particularly CYP3A4. This enzyme plays a pivotal role in the biotransformation of sorafenib into its various metabolites, including this compound, which may retain pharmacological activity similar to the parent compound. Studies have shown that CYP3A4 is the primary catalyst for producing this compound, along with other metabolites such as N-oxide and N-hydroxymethyl derivatives .

The pharmacokinetics of this compound indicate that it exhibits a half-life and bioavailability that may influence its therapeutic effects. Notably, research has demonstrated that the formation of this metabolite can be affected by genetic variations in CYP3A4 among different populations, potentially leading to variability in drug response and toxicity profiles .

This compound exhibits biological activities that contribute to its efficacy as an anticancer agent. Similar to its parent compound, it acts on multiple signaling pathways involved in tumor growth and angiogenesis:

- Inhibition of Kinase Activity : this compound inhibits key kinases such as Raf, VEGFR, and PDGFR, which are crucial for tumor cell proliferation and angiogenesis. This inhibition leads to reduced tumor growth and vascularization .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating various apoptotic pathways. For instance, it down-regulates Mcl-1, a protein that inhibits apoptosis, thereby promoting cell death in tumor cells .

- Impact on Tumor Microenvironment : By inhibiting angiogenesis, this compound disrupts the tumor microenvironment, limiting nutrient supply to cancer cells and enhancing the efficacy of concurrent therapies .

Case Studies and Clinical Findings

Several clinical studies have highlighted the importance of understanding the role of this compound in cancer treatment:

- Efficacy in Advanced HCC : In a Phase II trial involving patients with advanced HCC who had progressed on sorafenib therapy, it was noted that patients who continued to receive treatment with regorafenib (a related compound) showed improved overall survival rates. This suggests that metabolites like this compound may play a role in maintaining therapeutic efficacy even after primary treatment failure .

- Pharmacogenomics : Variability in the metabolic conversion of sorafenib to its active metabolites, including this compound, has been linked to genetic polymorphisms in CYP3A4. This variability can influence individual responses to treatment and necessitates personalized dosing strategies to optimize therapeutic outcomes .

Data Summary Table

| Parameter | This compound | Sorafenib |

|---|---|---|

| Metabolizing Enzyme | CYP3A4 | CYP3A4 |

| Half-Life | Variable (dependent on metabolism) | Approximately 25 hours |

| Main Mechanism of Action | Inhibition of Raf/VEGFR/PDGFR | Inhibition of Raf/VEGFR/PDGFR |

| Induces Apoptosis | Yes | Yes |

| Clinical Use | Limited data; potential adjunct | Approved for HCC and RCC |

| Resistance Mechanism | Possible due to metabolic pathways | Acquired resistance common |

Propiedades

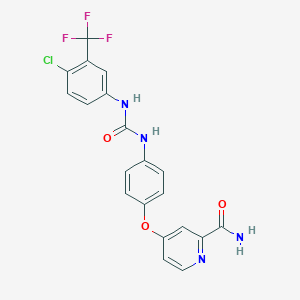

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N4O3/c21-16-6-3-12(9-15(16)20(22,23)24)28-19(30)27-11-1-4-13(5-2-11)31-14-7-8-26-17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEWBZYTKIMYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101117356 | |

| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284461-74-1 | |

| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284461-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-439007 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-439007 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4T1W2J64C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.